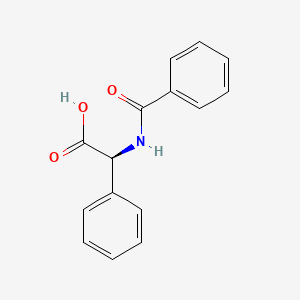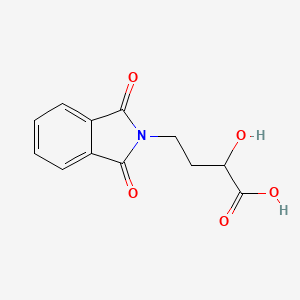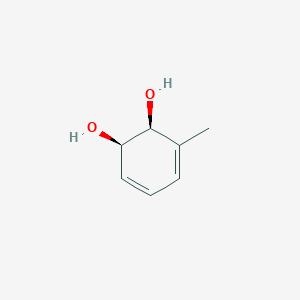
cis-1,2-Dihydro-3-methylcatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Dihydro-3-methylcatechol is a chiral organic compound with a unique structure characterized by a cyclohexadiene ring substituted with a methyl group and two hydroxyl groups. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2-Dihydro-3-methylcatechol can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexadiene derivative, in the presence of a chiral catalyst. This process ensures the selective formation of the desired enantiomer. The reaction conditions typically include a hydrogen source, a chiral catalyst, and a solvent, with the reaction being carried out under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
cis-1,2-Dihydro-3-methylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexadienone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
cis-1,2-Dihydro-3-methylcatechol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereoselective biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-1,2-Dihydro-3-methylcatechol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-1,2-Dihydro-3-methylcatechol include other chiral cyclohexadiene derivatives, such as (1R,2S)-2-phenylcyclopropanaminium and (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m1/s1 |
InChI Key |
FTZZKLFGNQOODA-RQJHMYQMSA-N |
SMILES |
CC1=CC=CC(C1O)O |
Isomeric SMILES |
CC1=CC=C[C@H]([C@H]1O)O |
Canonical SMILES |
CC1=CC=CC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


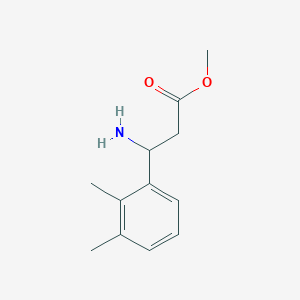
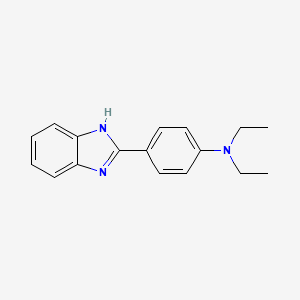
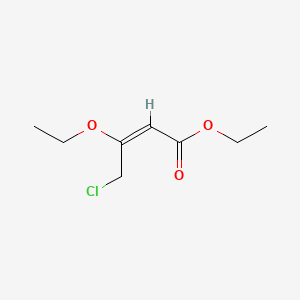
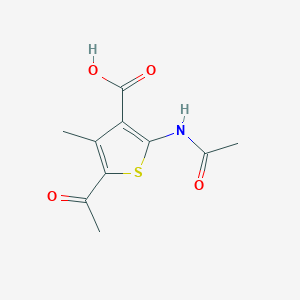
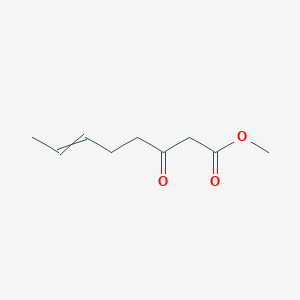
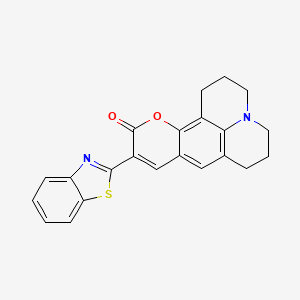
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B1638558.png)
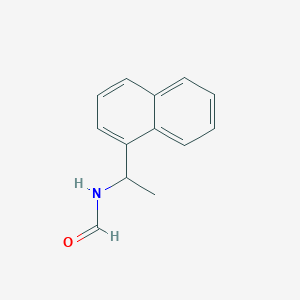
![3-(8-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638565.png)
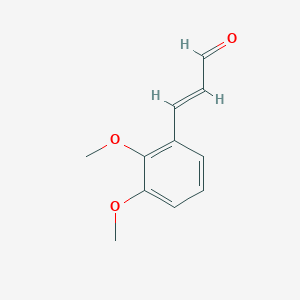
![disodium;5-amino-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1638567.png)
